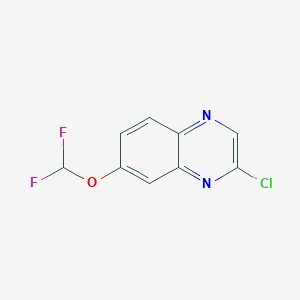
2-Chloro-7-(difluoromethoxy)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-(difluoromethoxy)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of chloro and difluoromethoxy substituents in the quinoxaline ring enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-(difluoromethoxy)quinoxaline typically involves the reaction of 2-chloroquinoxaline with difluoromethoxy reagents under specific conditions. One common method is the nucleophilic substitution reaction where 2-chloroquinoxaline is treated with difluoromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-(difluoromethoxy)quinoxaline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMSO, THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution: Chlorine, bromine, nitric acid.
Major Products Formed
Nucleophilic Substitution: Aminoquinoxalines, thioquinoxalines.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Electrophilic Substitution: Halogenated quinoxalines, nitroquinoxalines.
Scientific Research Applications
2-Chloro-7-(difluoromethoxy)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is employed in the development of organic electronic materials, dyes, and fluorescent probes.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-7-(difluoromethoxy)quinoxaline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biochemical pathways. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antibacterial effects. The presence of chloro and difluoromethoxy groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroquinoxaline
- 7-(Difluoromethoxy)quinoxaline
- 2,3-Dichloroquinoxaline
- 2-Methoxyquinoxaline
Uniqueness
2-Chloro-7-(difluoromethoxy)quinoxaline is unique due to the presence of both chloro and difluoromethoxy substituents, which confer distinct chemical and biological properties. The combination of these groups enhances its reactivity and potential as a versatile intermediate in organic synthesis. Compared to other quinoxaline derivatives, it may exhibit improved biological activity and selectivity towards specific targets .
Properties
Molecular Formula |
C9H5ClF2N2O |
|---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-chloro-7-(difluoromethoxy)quinoxaline |
InChI |
InChI=1S/C9H5ClF2N2O/c10-8-4-13-6-2-1-5(15-9(11)12)3-7(6)14-8/h1-4,9H |
InChI Key |
VOELVFJWJSXVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,5R)-3-Benzyl-4-thia-2,6-diazabicyclo[3.2.0]hept-2-en-7-one](/img/structure/B13028589.png)
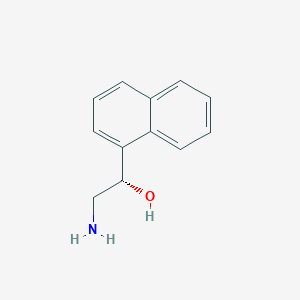
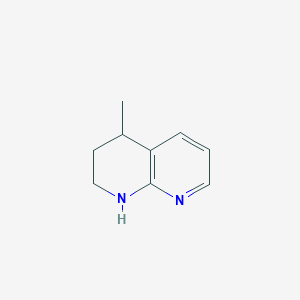
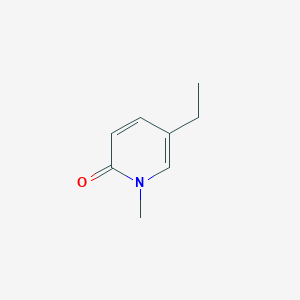
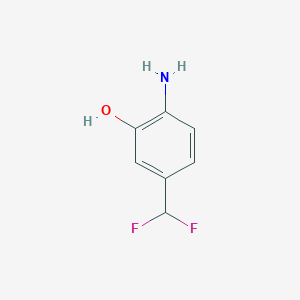

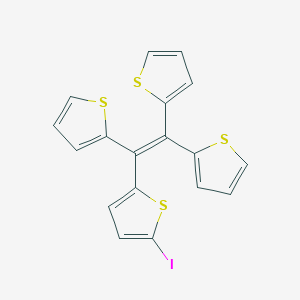
![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)
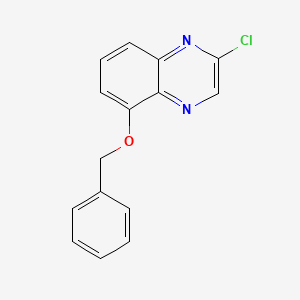

![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
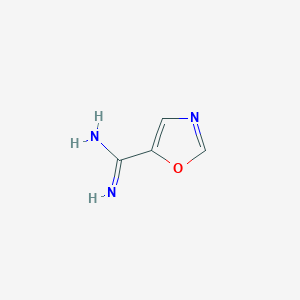
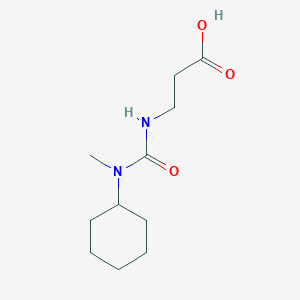
![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
